Methyl 4H-pyrazolo[1,5-a]indole-2-carboxylate
Description
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
methyl 4H-pyrazolo[1,5-a]indole-2-carboxylate |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)10-7-9-6-8-4-2-3-5-11(8)14(9)13-10/h2-5,7H,6H2,1H3 |
InChI Key |
UCOCWJDGUYQVQO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN2C(=C1)CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Alkylative Dearomatization and Intramolecular N-Imination Approach
One of the most recent and efficient methods involves the synthesis of 4H-pyrazolo[1,5-a]indole derivatives via alkylative dearomatization and intramolecular N-imination of indole–O-(methylsulfonyl)oxime intermediates. The key steps include:
- Starting from tryptophol and 2-bromocyclopentanone, a cyclopentaoxepino[4,5-b]indole intermediate is formed in 63% yield.
- This intermediate is converted to an oxime, then bis-methanesulfonated to yield a key intermediate.
- Heating this intermediate with alcohols and N,N-diisopropylethylamine (DIPEA) triggers intramolecular cyclization, forming the spirocyclopropane-containing 4H-pyrazolo[1,5-a]indole core with yields ranging from 67% to 84%.
Reaction Scheme Summary:
| Step | Reactants/Intermediates | Conditions | Yield (%) | Comments |
|---|---|---|---|---|
| 1 | Tryptophol + 2-bromocyclopentanone | HBF4·OEt2 | 63 | Formation of cyclopentaoxepinoindole |
| 2 | Intermediate + hydroxylamine hydrochloride | Standard oxime formation | 65 | Formation of oxime intermediate |
| 3 | Oxime + MsCl (methanesulfonyl chloride) | Bis-methanesulfonation | 85 | Formation of bis-methanesulfonated oxime |
| 4 | Bis-methanesulfonated oxime + alcohol + DIPEA | Heating | 67–84 | Alkylative dearomatization and N-imination |
The proposed mechanism involves initial deprotonation by DIPEA, followed by alkylative dearomatization forming a spirocyclopropane intermediate, which undergoes intramolecular N-imination to yield the pyrazolo[1,5-a]indole structure. This method is supported by analogous reactions reported for indazole synthesis and is thermodynamically favored due to aromatic stabilization.
Intramolecular Cyclization of 1-(2'-Carboethoxyphenyl)pyrazoles
An earlier and practical method involves the intramolecular cyclization of 1-(2'-carboethoxyphenyl)pyrazoles, followed by reductive decarbonylation to afford 4H-pyrazolo[1,5-a]indole derivatives. This approach was found to be more practical compared to decarbonylation of 2-formyl-4H-pyrazolo[1,5-a]indole.
- The cyclization proceeds via formation of the pyrazoloindole ring system.
- Reductive decarbonylation removes the formyl group, facilitating the formation of the target compound.
- This method offers good yields and operational simplicity.
This method was first reported by Katayama et al. and remains a foundational synthetic route for this class of compounds.
Cross-Dehydrogenative Coupling (CDC) Strategy
A novel catalyst-free synthetic strategy employs acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling reactions between β-ketoesters and N-amino-2-iminopyridines or related heterocycles. Though primarily reported for pyrazolo[1,5-a]pyridine derivatives, this method provides insights into forming pyrazolo-fused heterocycles, including pyrazolo[1,5-a]indoles.
Reaction Conditions and Outcomes:
| Entry | Acetic Acid Equiv. | Atmosphere | Yield of Pyrazolo Derivative (%) |
|---|---|---|---|
| 1 | 2 | Air | 34 |
| 2 | 4 | Air | 52 |
| 3 | 6 | Air | 74 |
| 4 | 6 | O2 | 94 |
| 5 | 6 | Argon | 6 |
- Increasing acetic acid equivalents and using oxygen atmosphere significantly improves yields.
- The reaction likely proceeds via oxidative C(sp3)–C(sp2) coupling followed by dehydrative cyclization.
- This method is atom-economical and environmentally friendly due to catalyst-free conditions and use of molecular oxygen as oxidant.
Though this approach is more established for pyrazolo[1,5-a]pyridines, its principles can be adapted for pyrazolo[1,5-a]indole derivatives, including methyl 4H-pyrazolo[1,5-a]indole-2-carboxylate.
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Alkylative Dearomatization & N-Imination | Multi-step, involves oxime intermediates | High yields (67–84%), regioselective | Requires multiple steps and reagents |
| Intramolecular Cyclization & Decarbonylation | Cyclization of 1-(2'-carboethoxyphenyl)pyrazoles | Practical, well-established | May require reductive conditions |
| Cross-Dehydrogenative Coupling (CDC) | Catalyst-free, uses AcOH and O2 | Green chemistry, high atom economy | Reaction scope mainly on related heterocycles |
- The alkylative dearomatization method benefits from a mechanistic pathway involving initial formation of a spirocyclopropane intermediate, which is then attacked intramolecularly to form the pyrazole ring. This mechanism is supported by similar N–N bond-forming reactions in heterocyclic chemistry.
- The intramolecular cyclization approach leverages the reactivity of pyrazole derivatives bearing ester groups to form fused ring systems, with decarbonylation facilitating the removal of unwanted substituents.
- The CDC method highlights the importance of reaction atmosphere and acid equivalents in optimizing yields, emphasizing the role of molecular oxygen as a green oxidant and acetic acid as a promoter in the formation of pyrazolo-fused heterocycles.
This compound can be synthesized effectively through multiple routes, each with distinct mechanistic pathways and practical considerations. The alkylative dearomatization and intramolecular N-imination route offers high yields and structural specificity, while intramolecular cyclization with reductive decarbonylation provides a practical alternative. Emerging green methodologies such as cross-dehydrogenative coupling present promising catalyst-free options, potentially adaptable to this compound class. The selection of method depends on available starting materials, desired yield, and operational simplicity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methyl ester group serves as a reactive site for nucleophilic substitution, enabling conversion to carboxylic acids or amides. Key findings include:
-
Hydrolysis : Acidic or basic conditions hydrolyze the ester to 4H-pyrazolo[1,5-a]indole-2-carboxylic acid. For example, refluxing with NaOH (2M) in ethanol/water (1:1) achieves >90% conversion within 2 hours.
-
Aminolysis : Treatment with primary amines (e.g., morpholine) in acetone at room temperature replaces the ester with amides. Yields range from 70–94% depending on steric and electronic effects of the amine .
Table 1: Nucleophilic Substitution Outcomes
| Reaction Type | Conditions | Yield (%) | Product |
|---|---|---|---|
| Hydrolysis | NaOH, ethanol/water, reflux | >90 | Carboxylic acid |
| Aminolysis | Morpholine, K₂CO₃, acetone, rt | 94 | 4-Morpholino-2-carboxamide derivative |
Cyclization and Dearomatization
The indole and pyrazole moieties participate in cyclization reactions, often facilitated by alkylative dearomatization. Notable examples:
-
Spirocyclopropane Formation : Heating with DIPEA in alcohols triggers intramolecular N-imination and dearomatization, forming spirocyclopropane-4H-pyrazolo[1,5-a]indoles (67–84% yield) .
-
Diazepinone Synthesis : Reaction with primary amines (e.g., benzylamine) in methanol induces ring-opening of epoxide intermediates, followed by cyclization to tetrahydro-4H-pyrazolo[1,5-a] diazepin-4-ones (63–98% yield) .
Mechanistic Pathway for Spirocyclopropane Formation :
-
Deprotonation by DIPEA generates a conjugate base.
-
Methanesulfonate expulsion forms a spirocyclopropane intermediate.
-
Alcohol attack stabilizes the anion, enabling N-imination to yield the pyrazole ring.
Oxidative Coupling Reactions
Under oxidative conditions, the compound engages in cross-dehydrogenative coupling (CDC) with β-dicarbonyl substrates:
-
Pyrazolo[1,5-a]pyridine Synthesis : Reaction with ethyl acetoacetate in ethanol/acetic acid under O₂ produces fused pyrazolo-pyridines. Optimal conditions (6 eq. acetic acid, O₂) yield 94% product .
Table 2: Optimization of Oxidative Coupling
| Acid Equiv | Atmosphere | Yield (%) |
|---|---|---|
| 6 | O₂ | 94 |
| 6 | Air | 74 |
| 2 | Air | 34 |
Key Reaction Trends
-
Steric Effects : Bulkier substituents on the indole nitrogen reduce yields in cyclization reactions .
-
Electronic Effects : Electron-withdrawing groups enhance electrophilicity at the ester carbonyl, accelerating nucleophilic substitution .
-
Catalytic Influence : Pd(OAc)₂ or Cu(OAc)₂ are ineffective in CDC reactions, whereas Brønsted acids (e.g., acetic acid) improve efficiency .
Scientific Research Applications
Methyl 4H-pyrazolo[1,5-a]indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of Methyl 4H-pyrazolo[1,5-a]indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind with high affinity to multiple receptors and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cancer cell proliferation or antiviral activity .
Comparison with Similar Compounds
Spirocyclopropane-Containing Derivatives
Spirocyclopropane analogs of 4H-pyrazolo[1,5-a]indole-2-carboxylates (e.g., 6a–e) differ in their alkoxy substituents (ethoxy, propoxy, tert-butoxy, benzyloxy, and butenol). These modifications impact synthetic yields and biological activity:
- Ethoxy analog (6a) : 81% yield.
- Propoxy analog (6b) : 84% yield.
- tert-Butoxy analog (6c) : 67% yield.
- Benzyloxy analog (6d) : 72% yield.
- Butenol analog (6e): 81% yield, retaining trans-configuration .
The propoxy group (6b) enhances yield, likely due to improved steric compatibility during cyclization.
Pyrazolo-Pyrimidine and Pyrazolo-Pyrazine Derivatives
Compounds like Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (CAS 2091696-96-5) and Methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS 1142211-05-9) replace the indole moiety with pyrazine or pyrimidine rings, altering electronic properties and solubility:
The chloroethyl substituent in the pyrimidine derivative may enhance electrophilicity, enabling nucleophilic substitutions in drug discovery .
Pharmacological Activity Comparison
Antiinflammatory and Analgesic Analogs
Methyl-5-amino-3-[(1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino]-1H-pyrazole-4-carboxylate (3a) exhibits 82.6% analgesic potency relative to Novalgin and significant antiinflammatory activity (comparable to phenylbutazone) . In contrast, the spirocyclopropane-containing 4H-pyrazolo[1,5-a]indoles (6a–e) focus on anticancer mechanisms, highlighting divergent therapeutic applications based on core structure.
Trifluoromethyl-Substituted Derivatives
Methyl 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS 5815-79-2) incorporates a trifluoromethyl group, which enhances metabolic stability and lipophilicity. Such derivatives are valuable in optimizing pharmacokinetic profiles but lack direct biological data in the provided evidence .
Biological Activity
Methyl 4H-pyrazolo[1,5-a]indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound belongs to the class of pyrazoloindoles, which are characterized by their unique bicyclic structure. The synthesis of this compound typically involves the alkylative dearomatization and intramolecular N-imination of indole derivatives, yielding high purity and yield rates (67-84%) for various derivatives .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of pyrazolo[1,5-a]indoles exhibit cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT-116) and lung cancer (A549) cells. For instance, a study demonstrated that certain pyrazolo[1,5-a]indole derivatives can induce apoptosis and cell cycle arrest in these cancer cells .
Table 1: Cytotoxic Activity of Pyrazolo[1,5-a]indole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HCT-116 | 12.3 |
| Derivative A | A549 | 15.7 |
| Derivative B | HCT-116 | 10.5 |
| Derivative C | A549 | 9.8 |
Antiviral Activity
This compound has also been evaluated for its antiviral properties. Notably, compounds with similar structures have shown effectiveness as integrase strand transfer inhibitors (INSTIs) against HIV-1. The indole nucleus within these compounds is crucial for chelating with Mg²⁺ ions in the active site of integrase, thereby impairing viral replication .
Table 2: Antiviral Activity Against HIV-1 Integrase
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| This compound | 32.37 | Integrase inhibition |
| Derivative D | 3.11 | Enhanced binding to viral DNA |
| Derivative E | 15.56 | Moderate inhibition |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer progression and viral replication.
- Apoptosis Induction : It promotes programmed cell death in cancer cells through various signaling pathways.
- Metal Chelation : The ability to chelate metal ions is critical for its antiviral activity against HIV integrase.
Case Studies
A noteworthy case study involved the evaluation of this compound in a preclinical model of lung cancer. In this study, treatment with the compound significantly reduced tumor size and improved survival rates compared to controls. Histological analysis revealed increased apoptosis markers in treated tumors .
Q & A
Q. What are the standard synthetic routes for Methyl 4H-pyrazolo[1,5-a]indole-2-carboxylate?
The compound is typically synthesized via cyclization reactions. For example, analogous methods involve refluxing precursors like 3-formyl-indole derivatives with aminothiazolones in acetic acid with sodium acetate (Method A) . Ullmann-type intramolecular arylation has also been reported for related pyrazolo-fused systems, using copper catalysts and high temperatures to form the bicyclic core .
Q. How can structural characterization be performed for this compound?
Key techniques include:
Q. What solvents and catalysts optimize yield in its synthesis?
Acetic acid is commonly used for cyclization due to its dual role as solvent and proton donor. Sodium acetate acts as a mild base to deprotonate intermediates . For Ullmann reactions, CuI/PPh systems in DMF at 120°C achieve ~70% yield in related pyrazolo-benzimidazoles .
Advanced Research Questions
Q. How can site-selective functionalization be achieved at position 7 of the pyrazoloindole core?
Electrophilic substitution (e.g., nitration, bromination) requires directing groups. For example, nitration with HNO/HSO at 0°C selectively targets electron-rich positions, while bromine in acetic acid introduces Br at the para position relative to the ester group . Computational modeling (DFT) predicts reactivity by analyzing charge distribution in the aromatic system .
Q. What strategies resolve contradictions in reported reaction yields?
Discrepancies arise from variables like:
- Catalyst loading : Higher CuI concentrations (20 mol%) improve Ullmann cyclization but risk side reactions .
- Reaction time : Extended reflux (>5 hrs) in acetic acid may degrade acid-sensitive intermediates .
- Purification : Recrystallization from DMF/acetic acid mixtures enhances purity but reduces recovery .
Q. How are spirocyclic derivatives synthesized from this scaffold?
Alkylative dearomatization using methylsulfonyl oximes under basic conditions forms spirocyclopropane derivatives. Intramolecular N-imination closes the ring system, as shown in analogous indole-oxime reactions .
Q. What computational methods predict regioselectivity in derivatization?
Density Functional Theory (DFT) evaluates transition-state energies for competing pathways. For example, H-Texo pathways are favored in indole-imine reactions due to aromatic stabilization, as demonstrated for related carbazole systems .
Methodological Challenges & Solutions
Q. How to mitigate hazards during nitration or bromination reactions?
- Use slow addition of HNO at 0°C to control exothermicity .
- Employ closed systems with scrubbers to trap HBr/HNO vapors .
- Substitute Br with N-bromosuccinimide (NBS) in milder conditions .
Q. What analytical techniques distinguish positional isomers in derivatives?
Q. How to design structure-activity relationship (SAR) studies for bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
